
(4-((4-Cyanobenzyl)oxy)phenyl)boronsäure
Übersicht
Beschreibung
“4-(4-Cyanophenylmethoxy)phenylboronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . The molecular formula of this compound is C14H12BNO3 .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .
Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . This planar compound has idealized C2V molecular symmetry .
Chemical Reactions Analysis
Boronic acids are used in various chemical reactions. For instance, they are used in palladium-catalyzed Suzuki-Miyaura cross-coupling in water . They are also used in ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .
Physical and Chemical Properties Analysis
The molecular weight of “4-(4-Cyanophenylmethoxy)phenylboronic acid” is 253.06 g/mol . More detailed physical and chemical properties are not available in the current literature.
Wissenschaftliche Forschungsanwendungen
Synthese modularer fluoreszierender Farbstoffe
(4-((4-Cyanobenzyl)oxy)phenyl)boronsäure: wird bei der Synthese von BODIPY-Farbstoffen verwendet. Diese Farbstoffe sind modular und funktional und kombinieren die Vielseitigkeit von 3,5-Dichlor-BODIPY-Derivaten mit der rezeptorähnlichen Fähigkeit des Phenylboronsäure-(PBA)-Moleküls . Sie dienen als fluoreszierende Werkzeuge zum Verknüpfen der Glykandomain von Antikörpern, was für bioanalytische Anwendungen wie Durchflusszytometrie und Fluoreszenzmikroskopie entscheidend ist .
Entwicklung von Boronat-Affinitätsmaterialien (BAMs)
Diese Verbindung ist für die Herstellung hochspezifischer BAMs für die Anreicherung von cis-Diol-haltigen Molekülen unerlässlich . Diese Materialien werden in der Trennung, Sensorik, Bildgebung, Diagnostik und Wirkstoffabgabe eingesetzt. Die PBA-funktionalisierten Polymere weisen eine hohe Selektivität und Bindungskapazität auf, wodurch sie sich für die Extraktion von Nukleosiden und Catecholen aus komplexen Proben eignen .
Arzneimittelentwicklung und -abgabe
Phenylboronsäuren und ihre Derivate, wie This compound, werden für neue Arzneimittelentwicklungen und Arzneimittelverabreichungssysteme in Betracht gezogen. Sie sind besonders wertvoll als Borträger für die Neutroneneinfangtherapie, eine gezielte Krebsbehandlungsmethode .
Sensoren und Bildgebungsmittel
Aufgrund ihrer Fähigkeit, reversible kovalente Komplexe mit cis-Diol-Gruppen zu bilden, kann diese Verbindung zur Entwicklung pH-reaktiver Materialien verwendet werden. Diese Materialien sind vorteilhaft für die Herstellung von Sensoren und Bildgebungsmitteln, die biologische Moleküle unter physiologischen Bedingungen detektieren und visualisieren können .
Selektive Anreicherung in der analytischen Chemie
Die selektive Erkennung von cis-Diol-haltigen Molekülen durch die Verbindung ermöglicht ihre Verwendung in der analytischen Chemie zur selektiven Anreicherung von Zielmolekülen. Dies verbessert die Empfindlichkeit und Genauigkeit der Detektion in verschiedenen analytischen Techniken, einschließlich Massenspektrometrie und Chromatographie .
Werkzeuge für die biomedizinische Forschung
Das PBA-Molekül von This compound kann verwendet werden, um Oberflächen zu modifizieren oder Sonden für die biomedizinische Forschung zu erstellen. Diese Werkzeuge können mit biologischen Molekülen wie Glykoproteinen und Nukleosiden interagieren und so Einblicke in zelluläre Prozesse und Krankheitsmechanismen liefern .
Zukünftige Richtungen
Boronic acids have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity. Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . Therefore, it is expected that the studies with boronic acids in Medicinal Chemistry will be extended in order to obtain new promising drugs shortly .
Wirkmechanismus
Target of Action
The primary target of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid, also known as 4-(4-Cyanophenylmethoxy)phenylboronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of the compound is influenced by the reaction conditions. The SM cross-coupling reaction, in which the compound is involved, benefits from exceptionally mild and functional group tolerant conditions . Additionally, the compound’s susceptibility to hydrolysis at physiological pH suggests that its action, efficacy, and stability may be influenced by environmental factors such as pH .
Biochemische Analyse
Biochemical Properties
4-(4-Cyanophenylmethoxy)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it an effective tool for the detection and quantification of sugars and other biomolecules. The compound interacts with enzymes such as glycosidases and proteins that have hydroxyl groups, forming stable complexes that can be used in various analytical techniques . These interactions are primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols, which is a key feature in many biochemical assays.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Cyanophenylmethoxy)phenylboronic acid involves its interaction with biomolecules through the formation of reversible covalent bonds. This compound can bind to enzymes and proteins, inhibiting or activating their functions depending on the nature of the interaction. For example, it can inhibit glycosidases by binding to their active sites, preventing the hydrolysis of glycosidic bonds . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Cyanophenylmethoxy)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . These changes can affect its long-term impact on cellular function, as the degradation products may have different biochemical properties. Studies have shown that the compound’s stability is influenced by factors such as pH and temperature, which should be carefully controlled in experimental settings.
Dosage Effects in Animal Models
The effects of 4-(4-Cyanophenylmethoxy)phenylboronic acid vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . These threshold effects highlight the importance of optimizing dosage levels in experimental and therapeutic applications to achieve the desired outcomes while minimizing potential side effects.
Metabolic Pathways
4-(4-Cyanophenylmethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . These metabolic processes can influence the compound’s overall efficacy and safety, as the metabolites may contribute to its therapeutic or toxic effects.
Eigenschaften
IUPAC Name |
[4-[(4-cyanophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-1-3-12(4-2-11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNORKQBRPHOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655845 | |
| Record name | {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-70-0 | |
| Record name | {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B566878.png)
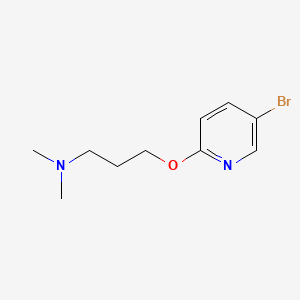

![N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B566883.png)
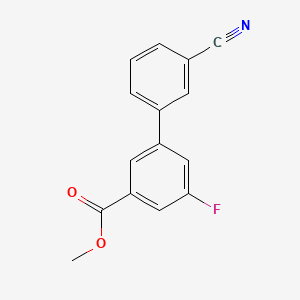
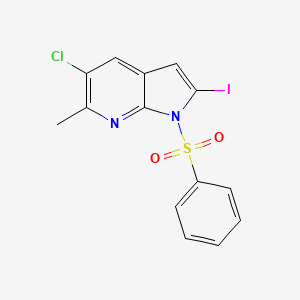


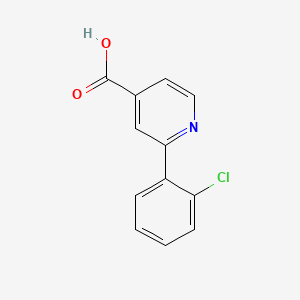
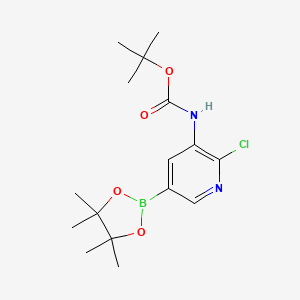
![7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B566897.png)
![5-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B566898.png)


